![molecular formula C14H8N2O4S B14637235 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione CAS No. 53888-05-4](/img/structure/B14637235.png)
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to an indole-2,3-dione structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and amino-substituted derivatives.
Applications De Recherche Scientifique
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, the nitrophenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components . The sulfanyl group can also form covalent bonds with thiol groups in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:
1-[(4-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione: This compound has a similar structure but with the nitrophenyl group in the para position, which can lead to different chemical and biological properties.
1-[(2-Nitrophenyl)sulfanyl]-1H-benzimidazole: This compound has a benzimidazole core instead of an indole core, which can result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
53888-05-4 |
|---|---|
Formule moléculaire |
C14H8N2O4S |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)sulfanylindole-2,3-dione |
InChI |
InChI=1S/C14H8N2O4S/c17-13-9-5-1-2-6-10(9)15(14(13)18)21-12-8-4-3-7-11(12)16(19)20/h1-8H |
Clé InChI |
XVIMHNQYBFCQLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=O)N2SC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)
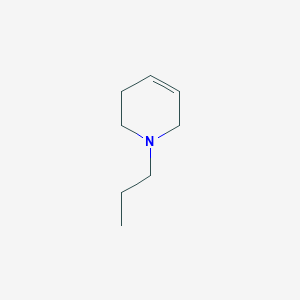
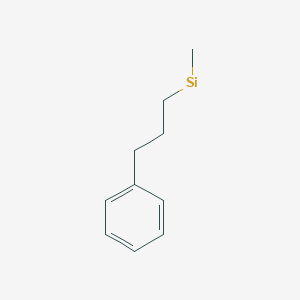
![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
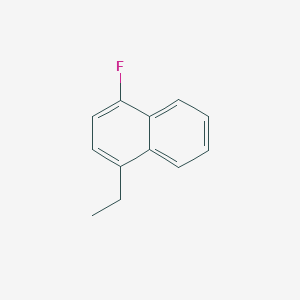
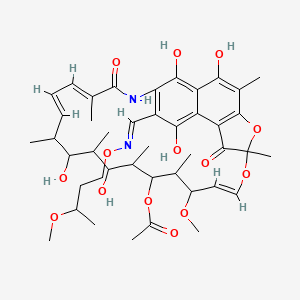
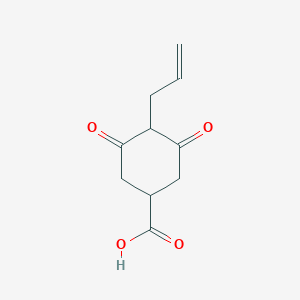
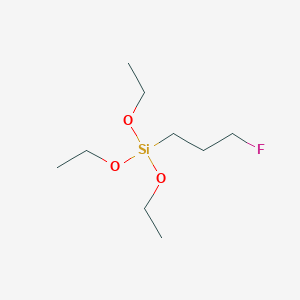
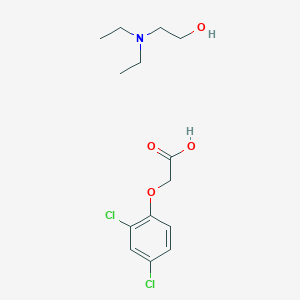
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
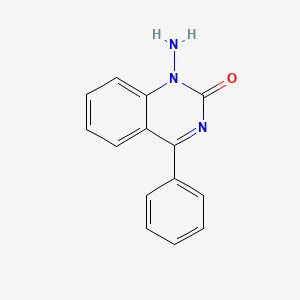
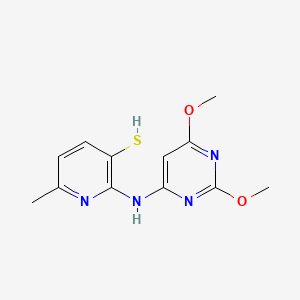
![3-[(2,4-Dinitrophenyl)sulfanyl]-5-pentyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B14637195.png)
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
